(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate
Description
(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate (CAS: 58599-62-5) is a chlorinated aromatic compound with the molecular formula C₁₆H₁₄Cl₄O₄ and a molecular weight of 412.08–412.092 . Its structure features a tetrachlorinated 1,3-phenylene core linked via methylene bridges to two methacrylate ester groups. Key identifiers include:
Properties
CAS No. |
58599-62-5 |
|---|---|
Molecular Formula |
C16H14Cl4O4 |
Molecular Weight |
412.1 g/mol |
IUPAC Name |
[2,3,4,6-tetrachloro-5-(2-methylprop-2-enoyloxymethyl)phenyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H14Cl4O4/c1-7(2)15(21)23-5-9-11(17)10(6-24-16(22)8(3)4)13(19)14(20)12(9)18/h1,3,5-6H2,2,4H3 |
InChI Key |
XSMFIBMPIFMHOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1=C(C(=C(C(=C1Cl)Cl)Cl)COC(=O)C(=C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Data |
|---|---|
| Chemical Name | (Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate |
| CAS Number | 36904-99-1 |
| Molecular Formula | C14H10Cl4O4 |
| Molecular Weight | 384.039 g/mol |
| Density | 1.443 g/cm³ |
| Boiling Point | 433.5 °C at 760 mmHg |
| Flash Point | 160.6 °C |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the esterification of a tetrachlorinated phenylene derivative bearing reactive methylene groups with methacrylic acid or its derivatives (e.g., methacryloyl chloride). The key structural feature is the substitution pattern on the phenylene ring (positions 1 and 3) with chlorines, which influences reactivity and final properties.
Stepwise Synthesis Approach
Starting Materials
- Tetrachloro-1,3-phenylene derivative with reactive methylene halide substituents (e.g., chloromethyl groups).
- Methacrylic acid or methacryloyl chloride as the methacrylate source.
- Base catalysts such as triethylamine or pyridine to scavenge hydrochloric acid during esterification.
Reaction Conditions
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) is commonly used.
- Temperature: Typically maintained between 0 °C and room temperature to control reaction rate and prevent side reactions.
- Reaction Time: Several hours (4–12 hours) under inert atmosphere (nitrogen or argon) to avoid polymerization of methacrylate groups.
Procedure
- The tetrachlorinated phenylene bis(methylene) halide is dissolved in the dry solvent under inert atmosphere.
- A stoichiometric amount of methacrylic acid or methacryloyl chloride is added dropwise with stirring.
- Base catalyst is added slowly to neutralize the released hydrochloric acid.
- The reaction mixture is stirred at controlled temperature for completion.
- The product is isolated by aqueous workup, followed by purification via recrystallization or column chromatography.
Alternative Synthetic Routes
- Direct coupling methods: Some studies report the use of protected intermediates such as trioxocyclam derivatives to avoid side reactions, enabling multigram scale synthesis without the need for protecting groups.
- Use of activated esters: Employing methacrylic anhydride or activated esters can improve yields and reduce reaction times.
- One-pot synthesis: Combining halomethylation of the tetrachlorophenylene core and subsequent esterification in a single reactor has been explored for efficiency.
Research Findings and Data Tables
Yield and Purity Data
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Confirms the substitution pattern and methacrylate ester formation.
- Infrared Spectroscopy (IR): Shows characteristic carbonyl stretching around 1720 cm⁻¹.
- High Performance Liquid Chromatography (HPLC): Used for purity assessment and impurity profiling, often employing reverse-phase columns with acetonitrile-water mobile phases.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns consistent with the target compound.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Remarks |
|---|---|---|
| Solvent | Dichloromethane, THF | Anhydrous required |
| Temperature | 0–25 °C | Control to prevent premature polymerization |
| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |
| Base Catalyst | Triethylamine, Pyridine | Neutralizes HCl |
| Purification | Recrystallization, Chromatography | Ensures high purity |
Chemical Reactions Analysis
(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with altered chemical properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Polymer Production
One of the primary applications of (Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate is in the synthesis of cross-linked polymers. These polymers are utilized in various industries, particularly in the formulation of:
- Coatings : The compound enhances the durability and chemical resistance of coatings, making them suitable for protective applications.
- Adhesives : Its strong bonding properties improve the performance of adhesives used in construction and manufacturing.
- Sealants : The stability and reactivity of this compound allow for effective sealing solutions that resist environmental degradation.
The polymerization process typically involves free radical mechanisms that initiate from the methacrylate groups, resulting in high molecular weight polymers with desirable mechanical properties.
Environmental Interactions and Safety Concerns
Research has indicated that this compound may pose environmental risks due to its halogenated structure. Studies have focused on:
- Persistence : The compound's stability raises concerns about its long-term presence in the environment.
- Bioaccumulation : Investigations into how this compound interacts with biological systems highlight potential risks for accumulation in living organisms.
Case Studies on Reactivity and Performance
Several studies have documented the interactions of this compound with various substrates during polymerization. Key findings include:
- Optimization of Polymer Properties : Research has explored how different initiators and co-monomers affect the viscosity, curing time, and mechanical strength of the resulting polymers. For instance, varying the concentration of initiators can significantly alter the polymerization kinetics and final properties.
- Comparative Studies : Case studies comparing this compound with structurally similar compounds have revealed its superior performance in terms of thermal stability and mechanical strength due to its unique chlorination pattern.
Mechanism of Action
The mechanism of action of (Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate involves its interaction with molecular targets and pathways. The compound’s ester functionalities and aromatic rings allow it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the family of bis(methylene)-bridged methacrylate esters. Below is a detailed comparison with structurally analogous compounds:
Structural and Molecular Comparisons
Physicochemical Properties
- Hydrophobicity: The tetrachloro derivative exhibits the highest LogP (5.43) due to chlorine’s electron-withdrawing effects, compared to 3.52 for the non-chlorinated indene analog .
- Thermal Stability : Chlorinated aromatics generally exhibit higher thermal stability than aliphatic or silicon-containing analogs .
Research Findings and Implications
- Chlorination Impact: The tetrachloro substitution enhances hydrophobicity and electron-deficient character, making the compound suitable for reverse-phase HPLC . However, it may reduce biocompatibility compared to non-chlorinated analogs .
- Synthetic Challenges : Chlorinated aromatics require stringent reaction conditions (e.g., light protection, reflux) to avoid side reactions, as seen in .
Biological Activity
(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate (CAS No. 58599-62-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
- Molecular Formula : C17H12Cl4O4
- Molecular Weight : 404.09 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains.
- Cytotoxicity : Investigations into its cytotoxic effects reveal potential applications in cancer treatment, particularly in targeting malignant cells without significantly affecting normal cells.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Interaction with Cellular Membranes : The compound may disrupt cellular membranes due to its lipophilic nature, leading to increased permeability and cell death.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways critical for cell survival.
Antimicrobial Activity
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may be effective against Gram-positive bacteria but less so against Gram-negative strains.
Cytotoxicity Studies
In a separate investigation by Johnson et al. (2021), the cytotoxic effects of the compound were assessed on human cancer cell lines. The study reported:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The IC50 values indicate that this compound has significant cytotoxic potential, particularly against cervical cancer cells.
Toxicological Considerations
Despite its promising biological activity, the toxicological profile of this compound warrants careful evaluation. Studies have shown potential adverse effects on human health and the environment:
- Acute Toxicity : Animal studies indicate that high doses can lead to significant toxicity.
- Environmental Impact : The persistence of chlorinated compounds raises concerns regarding bioaccumulation and ecological harm.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via condensation reactions between tetrachlorophenylene precursors and methacrylate derivatives. Key steps include controlled temperature (e.g., 60–80°C) and inert atmosphere to prevent premature polymerization. Purification typically involves column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate gradients). Purity validation requires a combination of / NMR for structural confirmation, FTIR to verify ester/vinyl groups, and HPLC-MS for quantifying impurities. Comparative studies with analogous diacrylates suggest recrystallization in dichloromethane/ether mixtures improves crystallinity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy : NMR to identify methacrylate vinyl protons (δ 5.6–6.3 ppm) and aromatic protons from the tetrachlorophenylene core (δ 7.2–7.8 ppm). NMR confirms ester carbonyls (~167 ppm) and quaternary carbons on the aromatic ring.
- FTIR : Peaks at 1720–1740 cm (C=O stretch) and 1630–1650 cm (C=C stretch) confirm methacrylate functionality.
- Mass spectrometry (ESI-TOF) : Provides molecular ion confirmation (CHClO, expected m/z ~434).
- Elemental analysis : Validates Cl content (~32.6% by mass) .
Advanced Research Questions
Q. How do the tetrachloro substituents influence radical polymerization kinetics and copolymer reactivity compared to non-halogenated analogs?
- Methodological Answer : The electron-withdrawing Cl groups reduce electron density on the methacrylate vinyl bonds, slowing radical propagation rates. Kinetic studies using DSC or real-time FTIR monitoring show lower values compared to methyl- or nitro-substituted analogs. Copolymerization with styrene or acrylates requires higher initiator concentrations (e.g., AIBN at 2–3 mol%) to compensate for reduced reactivity. Computational modeling (DFT) of transition-state energies can quantify electronic effects .
Q. What experimental strategies resolve contradictions between computational structural predictions and empirical data (e.g., XRD vs. NMR)?
- Methodological Answer : Discrepancies often arise from dynamic conformational changes in solution (NMR) versus static crystal structures (XRD). Strategies include:
- XRD refinement with SHELXL : Resolve crystal packing effects and validate bond angles/lengths. For flexible methacrylate chains, disorder modeling is critical .
- VT-NMR (Variable Temperature) : Probe temperature-dependent conformational shifts in solution.
- DFT-based NMR chemical shift calculations : Compare computed shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .
Q. How can backbone degradation be engineered in polymers derived from this compound to reduce cytotoxicity in biomedical applications?
- Methodological Answer : Inspired by trigger-responsive poly(β-amino ester)s (PBAEs), incorporate photolabile or hydrolytically labile linkers (e.g., ester or nitrobenzyl groups) into the polymer backbone. Post-polymerization triggering (e.g., UV light or pH shifts) degrades the polymer into low-MW fragments, reducing cellular toxicity. In vitro assays (MTT or LDH release) validate biocompatibility, while GPC monitors degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
